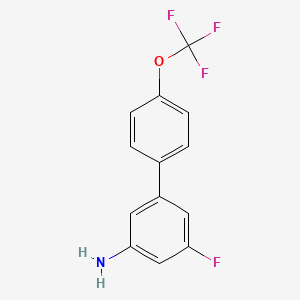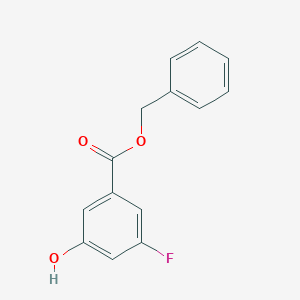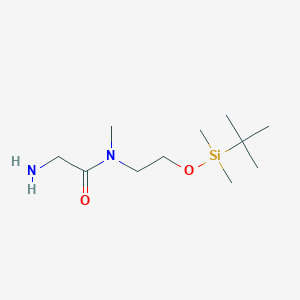
3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a phenol ring with a fluorine atom at the 5-position. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol typically involves the protection of the hydroxyl group of 5-fluorophenol using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dichloromethane . The reaction conditions are mild, and the product is usually purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and employing industrial purification techniques such as crystallization or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The fluorine atom can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products depend on the type of reaction. For example, oxidation would yield quinones, while substitution reactions would yield various substituted phenols.
Applications De Recherche Scientifique
3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its phenolic structure.
Medicine: Could be explored for its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in electron transfer reactions, while the fluorine atom can engage in halogen bonding. The TBDPS group provides steric protection, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) protected phenols
- Trimethylsilyl (TMS) protected phenols
- Triisopropylsilyl (TIPS) protected phenols
Uniqueness
3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol is unique due to the combination of the TBDPS protecting group and the fluorine atom. The TBDPS group offers increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl protecting groups . The presence of the fluorine atom adds unique reactivity and potential biological activity.
Propriétés
IUPAC Name |
3-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FO2Si/c1-23(2,3)27(21-10-6-4-7-11-21,22-12-8-5-9-13-22)26-17-18-14-19(24)16-20(25)15-18/h4-16,25H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEYZXQGXNBBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Fluoro-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8157882.png)
![5-Fluoro-2'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157886.png)
![2'-(Benzyloxy)-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157897.png)
![5-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157909.png)










